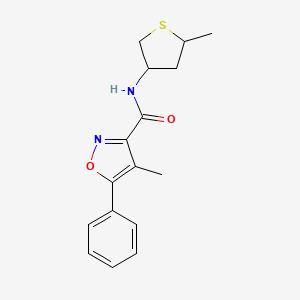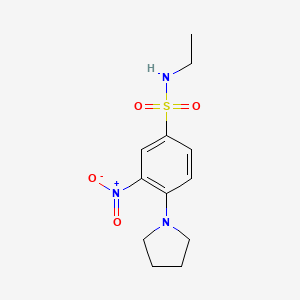![molecular formula C17H26N2O2 B7434759 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid](/img/structure/B7434759.png)
3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid, also known as MPMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amino acids and is known to have various biochemical and physiological effects.
作用机制
The mechanism of action of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission. The exact mechanism of action of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid has been shown to have various biochemical and physiological effects. It has been reported to increase locomotor activity and induce hyperactivity in animal models. 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid has also been shown to have anxiolytic and antidepressant-like effects in animal models. In addition, 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the major advantages of using 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid in lab experiments is its selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. This allows researchers to study the function of these neurotransmitter systems in a more specific manner. However, one of the limitations of using 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid is its potential for abuse and addiction. Therefore, it is important to use 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid in a controlled manner and with proper safety precautions.
未来方向
There are several future directions for the study of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid. One of the major directions is the investigation of its potential therapeutic applications in various neurological disorders such as depression, anxiety, and addiction. Another direction is the development of more selective and potent derivatives of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid that can be used as tools for studying the function of specific neurotransmitter systems. Finally, the investigation of the long-term effects of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid on the brain and behavior is also an important future direction.
Conclusion:
In conclusion, 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid is a chemical compound that has great potential for scientific research applications. Its selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition makes it a valuable tool for studying the function of these neurotransmitter systems. However, its potential for abuse and addiction requires proper safety precautions to be taken. The future directions for the study of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid are promising and may lead to the development of new therapeutic agents for various neurological disorders.
合成方法
The synthesis method of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid involves the reaction of 3-methylpiperidine with 2-bromobenzyl chloride, followed by the reaction of the resulting product with 3-aminopropionic acid. The final product obtained is 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid, which is a white crystalline solid. This synthesis method has been reported in various research articles, and the purity of the final product can be confirmed using various analytical techniques such as NMR and HPLC.
科学研究应用
3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid has been extensively studied for its potential applications in scientific research. One of the major applications of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid is in the field of neuroscience, where it has been used as a tool to study the function of various neurotransmitter systems. 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid has been shown to selectively inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are key neurotransmitters involved in various neurological disorders such as depression, anxiety, and addiction.
属性
IUPAC Name |
3-[[2-[(3-methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-5-4-10-19(12-14)13-16-7-3-2-6-15(16)11-18-9-8-17(20)21/h2-3,6-7,14,18H,4-5,8-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVDZSPHYAVVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=CC=C2CNCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434684.png)
![1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one](/img/structure/B7434688.png)

![4-(dimethylamino)-N-methyl-N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B7434700.png)
![N-(3-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B7434708.png)

![1-[(5-Bromo-2-chlorophenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7434732.png)
![1-[5-[2-[4-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)piperazin-1-yl]-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7434735.png)
![1-[4-ethyl-5-[2-[4-[(1-ethylpiperidin-4-yl)methyl]piperazin-1-yl]-1,3-thiazol-4-yl]-2-methyl-1~{H}-pyrrol-3-yl]ethanone](/img/structure/B7434742.png)
![methyl 2-[4-ethyl-5-(5-ethyl-1H-pyrazol-4-yl)-1,2,4-triazol-3-yl]-3,4-dihydro-1H-isoquinoline-6-carboxylate](/img/structure/B7434749.png)
![N-[[5-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-4-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7434764.png)
![1'-[(2S)-5-oxooxolane-2-carbonyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7434767.png)
![4-(4-hydroxypiperidin-1-yl)-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-4-oxobutanamide](/img/structure/B7434769.png)
